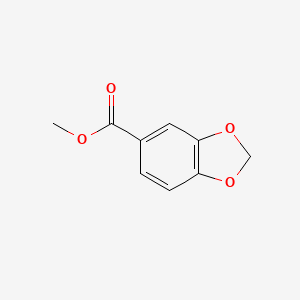

Methyl 1,3-benzodioxole-5-carboxylate

Description

Overview of the 1,3-Benzodioxole (B145889) Scaffold in Organic Chemistry

The 1,3-benzodioxole scaffold, also referred to as the methylenedioxyphenyl group, is a prevalent structural motif in a vast array of naturally occurring and synthetic compounds. Its presence is fundamental to the chemical identity and reactivity of Methyl 1,3-benzodioxole-5-carboxylate (B262468).

The 1,3-benzodioxole ring system is a planar, aromatic heterocyclic structure. The fusion of the dioxole ring to the benzene (B151609) ring imparts a degree of rigidity to the molecule. The two oxygen atoms in the dioxole ring are electron-donating, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions compared to benzene. The positions ortho and para to the dioxole oxygens are particularly activated. This electronic characteristic is a key determinant of the reactivity of benzodioxole derivatives.

| Property | Description |

| Ring System | Fused bicyclic aromatic ether |

| Key Features | Planar structure, electron-rich aromatic ring |

| Reactivity | Prone to electrophilic aromatic substitution |

Historically, the synthesis of the precursor, piperonylic acid, was achieved through the oxidation of piperonal (B3395001) (heliotropin), a compound first used in perfumery in the early 1880s. chemicalbook.comnist.gov Classic organic reactions such as the Perkin reaction, developed in 1868, were instrumental in the synthesis of cinnamic acids, which are related to the precursors of benzodioxole compounds. nih.gov The oxidation of naturally occurring safrole or isosafrole was another early route to piperonylic acid. google.com

Research Significance of Methyl 1,3-benzodioxole-5-carboxylate

The utility of this compound in modern chemical research is multifaceted, ranging from its role as a foundational piece in complex syntheses to its incorporation into novel materials and biological probes.

This compound is a valuable intermediate in organic synthesis due to the versatile reactivity of its functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide. The aromatic ring can undergo various substitution reactions, allowing for the introduction of additional functionalities.

For instance, derivatives of 1,3-benzodioxole are used in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. The benzodioxole moiety is a structural component of several bioactive compounds, and this compound provides a convenient starting point for accessing these structures.

| Functional Group | Potential Transformations |

| Methyl Ester | Hydrolysis to carboxylic acid, reduction to alcohol, amidation |

| Benzodioxole Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation) |

While direct applications of this compound in advanced materials are still emerging, the benzodioxole scaffold is being explored in polymer chemistry. For example, related benzodioxinone structures have been utilized in the synthesis of block copolymers through controlled polymerization techniques. frontiersin.org This suggests the potential for incorporating the benzodioxole unit from this compound into polymers to impart specific properties.

In the realm of chemical biology, the 1,3-benzodioxole core is of interest due to its presence in numerous biologically active molecules. This has led to research into benzodioxole derivatives as potential therapeutic agents, including anticancer, antioxidant, and antidiabetic compounds. While specific research on this compound as a chemical probe is limited, its derivatives are being investigated. For example, novel auxin receptor agonists containing the benzodioxole structure have been shown to promote root growth, indicating a potential application in agricultural chemical biology.

Scope and Objectives of Current Academic Research on this compound

Current academic research involving this compound and its derivatives is largely focused on leveraging its structural and reactive properties for the synthesis of novel compounds with potential biological activity. The primary objectives of this research can be summarized as follows:

Synthesis of Novel Bioactive Molecules: A significant area of research is the use of this compound as a starting material for the synthesis of new derivatives with potential applications in medicine. This includes the development of compounds with anticancer, anti-inflammatory, and antimicrobial properties.

Development of New Synthetic Methodologies: Researchers are also interested in developing new and efficient synthetic routes to and from this compound, aiming to improve yields and reduce the environmental impact of chemical processes.

Investigation of Structure-Activity Relationships: A key objective is to understand how modifications to the structure of this compound and its derivatives influence their biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.

| Research Area | Primary Objective |

| Medicinal Chemistry | Synthesis of novel therapeutic agents |

| Organic Synthesis | Development of efficient and sustainable synthetic methods |

| Chemical Biology | Elucidation of structure-activity relationships |

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-11-9(10)6-2-3-7-8(4-6)13-5-12-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHGUEIECOASJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059809 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-56-7 | |

| Record name | Methyl piperonylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl piperonylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl piperonylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,3-benzodioxole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 1,3-BENZODIOXOLE-5-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAB2E5C0S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyl 1,3 Benzodioxole 5 Carboxylate and Its Derivatives

Conventional Synthetic Approaches

Conventional synthesis relies on well-established organic reactions, providing reliable pathways to the target molecule. These methods include direct esterification, synthesis from fundamental building blocks, and derivatization from other commercially available compounds.

The most direct and common method for preparing Methyl 1,3-benzodioxole-5-carboxylate (B262468) is the Fischer esterification of its corresponding carboxylic acid, 1,3-Benzodioxole-5-carboxylic acid (also known as piperonylic acid). masterorganicchemistry.comnist.gov This reaction involves treating the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of an acid catalyst. masterorganicchemistry.com The process is an equilibrium reaction where a molecule of water is eliminated. masterorganicchemistry.com

Acid-catalyzed esterification is a standard procedure in organic synthesis. The mechanism, often referred to as an Aac2 mechanism, involves acid-catalyzed bimolecular acyl-oxygen bond fission. youtube.com The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.comyoutube.com This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). masterorganicchemistry.com A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer, and subsequent deprotonation yields the final ester product. masterorganicchemistry.comyoutube.com

The efficiency of the Fischer esterification is highly dependent on the reaction conditions. Key parameters that require optimization include temperature, reaction time, and the choice of solvent. angolaonline.net Since the reaction is in equilibrium, conditions are often manipulated to favor the formation of the product. masterorganicchemistry.com

Temperature: Increasing the reaction temperature generally accelerates the rate at which equilibrium is reached. However, the specific optimal temperature depends on the reactants and the solvent used. For instance, some related esterification procedures are conducted at temperatures ranging from room temperature to the reflux temperature of the solvent. chemicalbook.comchemicalbook.com

Time: The reaction time must be sufficient to allow the reaction to proceed to a high conversion. Typical reaction times can range from a few hours to overnight, depending on the reactivity of the substrates and the temperature. chemicalbook.comchemicalbook.com Monitoring the reaction's progress via techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the optimal duration.

Solvent: In many Fischer esterification protocols, the alcohol reactant (methanol) is used in large excess, allowing it to also function as the solvent. masterorganicchemistry.com This high concentration of one of the reactants helps to shift the equilibrium towards the product side. Alternatively, an inert co-solvent, such as dichloromethane (B109758), can be employed. chemicalbook.com The removal of water as it is formed, for example, through azeotropic distillation, is another effective strategy to drive the reaction to completion. nih.gov

The interplay of these parameters is critical for maximizing the yield of Methyl 1,3-benzodioxole-5-carboxylate.

| Parameter | Effect on Reaction | Typical Conditions & Considerations |

|---|---|---|

| Temperature | Increases reaction rate. | Often conducted at the reflux temperature of the alcohol/solvent to maximize rate. |

| Time | Determines the extent of conversion. | Varies from 1 hour to several hours; reaction progress is often monitored. chemicalbook.comchemicalbook.com |

| Solvent | Can influence equilibrium and solubility. | Excess alcohol (methanol) is often used as the solvent to shift equilibrium. masterorganicchemistry.com Inert solvents like CH₂Cl₂ can also be used. chemicalbook.com |

| Catalyst | Essential for protonating the carbonyl; increases reaction rate. | Strong acids like H₂SO₄ or TsOH are common choices. masterorganicchemistry.com |

A more fundamental synthetic approach involves constructing the 1,3-benzodioxole (B145889) ring system from catechol. wikipedia.org This method provides a pathway to the core structure, which can then be further functionalized. The synthesis of 1,3-benzodioxole itself can be achieved by reacting catechol with a disubstituted halomethane, such as dibromomethane. chemicalbook.comwikipedia.org The reaction is typically performed in the presence of a base. chemicalbook.com

Once the 1,3-benzodioxole scaffold is formed, a carboxyl group can be introduced onto the aromatic ring at the 5-position. This can be accomplished through reactions like the Friedel-Crafts acylation, followed by oxidation of the resulting ketone. For example, acylation of 1,3-benzodioxole with propionic anhydride (B1165640) can yield 1-(benzo[d] chemicalbook.commdpi.comdioxol-5-yl)propan-1-one. mdpi.com Subsequent oxidation would be required to convert the propanone group to a carboxyl group. Following the successful installation of the carboxylic acid functionality to yield 1,3-benzodioxole-5-carboxylic acid, the final step would be the esterification with methanol as described previously (Section 2.1.1). This multi-step route offers versatility but is less direct than the esterification of commercially available piperonylic acid.

Helional, with the chemical name α-Methyl-1,3-benzodioxole-5-propanal, is a commercially available fragrance ingredient that contains the 1,3-benzodioxole core structure. wikipedia.orgnist.gov It can potentially serve as a starting material for the synthesis of related derivatives. The functional group in Helional is an aldehyde, which is amenable to various chemical transformations. wikipedia.org

A key transformation of aldehydes is their oxidation to carboxylic acids. The aldehyde group in Helional can be oxidized to a carboxyl group, which would result in the formation of α-Methyl-1,3-benzodioxole-5-propionic acid. This transformation is a standard procedure in organic chemistry and can be achieved using a variety of oxidizing agents. This pathway leads to a propionic acid derivative, which has a different carbon skeleton than the target this compound. Further synthetic steps would be required to cleave the side chain to the required single-carbon carboxyl group before esterification could take place.

Derivatization from Helional (Alpha-methyl-1,3-benzodioxole-5-propanal) Precursors

Amidation Reactions for Carboxylic Acid Transformation

The transformation of the carboxylic acid or its ester functional group into an amide is a fundamental reaction in the synthesis of many biologically active molecules. In the context of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid), the corresponding acid to this compound, amidation can be effectively achieved. A common strategy involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride.

For instance, piperonylic acid can be treated with oxalyl chloride in a suitable solvent like dichloromethane (CH₂Cl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to yield benzo[d] mdpi.comgoogle.comdioxole-5-carbonyl chloride. This highly reactive acid chloride can then be directly reacted with a primary or secondary amine to form the corresponding N-substituted benzo[d] mdpi.comgoogle.comdioxole-5-carboxamide. This two-step, one-pot procedure is efficient for creating a library of amide derivatives from the parent carboxylic acid.

Multi-step Synthesis Strategies for Complex Benzodioxole-5-carboxylate Analogues

The synthesis of more complex analogs of this compound often requires multi-step synthetic sequences that allow for the introduction of various functional groups at specific positions on the benzodioxole ring.

3,4-(Methylenedioxy)phenylacetic acid is a readily available and versatile starting material for the synthesis of various benzodioxole derivatives. thermofisher.com Its structure provides a scaffold that can be elaborated through various chemical transformations to introduce additional functional groups and build molecular complexity. This compound serves as a key intermediate in the production of more complex molecules. thermofisher.com

The functionalization of the benzodioxole ring at position 6 is a key strategy for creating diverse analogs. The electronic nature of the methylenedioxy group directs electrophilic aromatic substitution to the positions ortho and para to the oxygen atoms. This allows for the regioselective introduction of substituents at the 6-position. For example, bromination of a benzodioxole derivative can lead to the formation of a 6-bromo substituted compound.

A plausible synthetic route to a 6-functionalized this compound could involve the nitration of piperonylic acid to introduce a nitro group at the 6-position, yielding 6-nitro-1,3-benzodioxole-5-carboxylic acid. Subsequent esterification of the carboxylic acid would provide methyl 6-nitro-1,3-benzodioxole-5-carboxylate. The nitro group at the 6-position can then serve as a handle for further functionalization, such as reduction to an amine or conversion to other functional groups via diazotization reactions.

Advanced and Green Chemistry Synthetic Techniques

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Advanced techniques, such as microwave-assisted synthesis, have been applied to the production of 1,3-benzodioxole derivatives, offering significant advantages over traditional methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of 1,3-benzodioxole synthesis, microwave irradiation has been shown to dramatically reduce reaction times and improve yields. For example, the synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives by reacting catechol with various benzoic acid derivatives in the presence of polyphosphoric acid as a catalyst is significantly enhanced by microwave heating. mdpi.com This method is considered a green chemistry approach as it minimizes the use of toxic solvents and reduces energy consumption. mdpi.com

The primary advantages of microwave-assisted synthesis of 1,3-benzodioxole derivatives are the substantial reductions in reaction time and concurrent increases in product yield. mdpi.com Conventional heating methods for the synthesis of these compounds can require several hours to reach completion, whereas microwave-assisted reactions can often be completed in a matter of seconds to minutes. mdpi.com This rapid heating, combined with the often-observed increase in yield, makes microwave synthesis an attractive alternative for the efficient production of 1,3-benzodioxole derivatives. mdpi.com

| Reactant (Benzoic Acid Derivative) | Product | Microwave Reaction Time (seconds) | Microwave Yield (%) |

|---|---|---|---|

| Benzoic acid | 2-Phenyl-1,3-benzodioxole | 30 | 80.2 |

| 4-Chlorobenzoic acid | 2-(4-Chlorophenyl)-1,3-benzodioxole | 45 | 75.8 |

| 4-Methylbenzoic acid | 2-(4-Methylphenyl)-1,3-benzodioxole | 60 | 85.0 |

| 3-Methoxy-4-methylbenzoic acid | 2-(3-Methoxy-4-methylphenyl)-1,3-benzodioxole | 45 | 82.5 |

Microwave-Assisted Synthesis of 1,3-Benzodioxole Derivatives

Solvent-Free and Reduced Energy Consumption Approaches

In line with the principles of green chemistry, synthetic methods that minimize or eliminate the use of hazardous solvents and reduce energy consumption are highly desirable. Microwave and ultrasound-assisted syntheses have emerged as powerful techniques in this domain.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov For the synthesis of 1,3-benzodioxole derivatives, a microwave-assisted approach has been developed involving the reaction of catechol with various benzoic acid derivatives. researchgate.netepa.gov In this method, polyphosphoric acid serves as both a catalyst and a cyclizing agent, and the reaction proceeds without the need for an additional toxic solvent. researchgate.netepa.gov This technique is noted for being simple, economical, and effective, representing a significant improvement over traditional methods that often require longer reaction times and harsher conditions. researchgate.net

Ultrasound-assisted synthesis, or sonochemistry, is another energy-efficient technique that utilizes the physical and chemical effects of acoustic cavitation to drive chemical reactions. youtube.comnih.gov This approach can enhance reaction rates and yields and has been successfully applied to the synthesis of a wide range of biologically active heterocyclic compounds, often under solvent-free or aqueous conditions. nih.gov The application of ultrasound can facilitate reactions by creating localized high-temperature and high-pressure zones, leading to faster and more efficient chemical transformations. youtube.com While specific examples for this compound are not detailed, the principles of sonochemistry are broadly applicable to the formation of such heterocyclic systems, offering a green alternative to conventional synthesis. nih.govresearchgate.net

Enzymatic Resolution and Enantioselective Synthesis

The production of enantiomerically pure compounds is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different biological activities. Biocatalysis, particularly the use of enzymes like lipases, offers a highly selective and environmentally benign approach to resolving racemic mixtures and synthesizing chiral intermediates.

Lipases are widely used enzymes in organic synthesis due to their ability to catalyze reactions with high regio- and enantioselectivity, often in organic solvents. researchgate.net A key application is the kinetic resolution of racemic alcohols through enantioselective acylation.

In the synthesis of chiral precursors for derivatives of this compound, such as the antiepileptic drug candidate (-)-talampanel, lipase-catalyzed acylation has proven highly effective. One notable example is the resolution of racemic (±)-α-methyl-1,3-benzodioxole-5-ethanol. Using Amano PS lipase (B570770) from Burkholderia cepacia (formerly Pseudomonas cepacia), the (R)-enantiomer of the alcohol is selectively acylated, leaving the desired (S)-enantiomer unreacted.

The reaction, which employs vinyl acetate (B1210297) as the acyl donor, yields the unreacted (+)-(S)-alcohol with an enantiomeric excess (e.e.) of 80% and the corresponding (-)-(R)-acetate with an e.e. of 96%. This enzymatic step is crucial for separating the enantiomers, providing a direct route to the chirally enriched building blocks.

| Enzyme | Acyl Donor | Product | Yield | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Amano PS Lipase | Vinyl Acetate | (+)-(S)-α-methyl-1,3-benzodioxole-5-ethanol | 53% | 80% |

| Amano PS Lipase | Vinyl Acetate | (-)-(R)-α-methyl-1,3-benzodioxole-5-ethyl acetate | 44% | 96% |

To maximize the yield of the desired enantiomer from a kinetic resolution, the unwanted enantiomer is often racemized or inverted. The Mitsunobu reaction is a powerful tool for achieving the stereochemical inversion of secondary alcohols with high fidelity. google.com

Following the lipase-catalyzed resolution described above, the highly enriched (-)-(R)-acetate can be converted back to the corresponding alcohol via base-catalyzed methanolysis. This resulting (-)-(R)-alcohol is then subjected to a Mitsunobu reaction. This process inverts the stereocenter, transforming the (R)-alcohol into the desired (S)-configuration. Subsequent hydrolysis of the resulting ester yields the (+)-(S)-alcohol with a significantly enhanced enantiomeric excess of 96%. This two-step sequence of enzymatic resolution followed by chemical inversion allows for a theoretical yield of 100% for the desired chiral intermediate.

Catalytic Methods for Benzodioxole Ring Formation and Functionalization

Modern organic synthesis relies heavily on catalytic methods to achieve efficient and selective transformations. For the synthesis of benzodioxole derivatives, catalytic strategies are employed for both the formation of the core heterocyclic ring and the subsequent functionalization of the molecule.

Heterogeneous catalysis using nanoparticles offers advantages such as high catalytic activity and ease of catalyst recovery and reuse. Cobalt nanoparticles have been identified as effective catalysts for the aerobic oxidative cleavage of C-C bonds in alcohols to produce esters. researchgate.netgoogleapis.com This reaction provides a novel method for functionalizing molecules by shortening carbon chains and introducing an ester group. researchgate.netgoogleapis.comnih.gov

The process utilizes heterogeneous cobalt nanoparticles, with dioxygen (O₂) as the terminal oxidant, to catalyze the successive cleavage of C-C bonds in a wide range of aromatic, aliphatic, and heterocyclic alcohols. googleapis.com The catalyst demonstrates high activity and can be recycled multiple times without a significant loss in performance. googleapis.com Mechanistic studies suggest the reaction proceeds through a tandem sequence involving oxidation of the alcohol, followed by nucleophilic addition and subsequent C-C bond cleavage. googleapis.com This method represents a practical approach for directly accessing esters from alcohols, which is relevant for the synthesis of ester-containing compounds like this compound. researchgate.netgoogleapis.com

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. Hydroesterification and hydrocarboxylation of alkenes are powerful methods for synthesizing esters and carboxylic acids, respectively. These reactions involve the addition of an ester or carboxylic acid group across a double bond.

The palladium-catalyzed hydrocarbonylation of alkenes using carboxylic acids as nucleophiles can produce acid anhydrides, which are versatile intermediates that can be readily converted into esters, amides, or other carboxylic acid derivatives. nih.gov This process typically operates under mild conditions and can achieve moderate to excellent yields. nih.gov Similarly, palladium-catalyzed hydroesterification directly converts alkenes into esters. While challenges in this area remain, it stands as a valuable tool for the direct synthesis of ester functionalities from simple alkene precursors.

Reaction Mechanisms and Reactivity Studies of Methyl 1,3 Benzodioxole 5 Carboxylate

Ester Hydrolysis and Transesterification Reactions

The ester functionality of Methyl 1,3-benzodioxole-5-carboxylate (B262468) is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water, typically under acidic or basic catalysis, to yield 1,3-benzodioxole-5-carboxylic acid and methanol (B129727).

Under acidic conditions, the reaction mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of methanol regenerate the acid catalyst and yield the carboxylic acid product. This process is reversible. libretexts.orgyoutube.com

Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, a strong base. An acid-base reaction between the carboxylic acid and the methoxide ion follows, yielding a carboxylate salt and methanol. researchgate.net The kinetics of alkaline hydrolysis of esters, such as substituted methyl benzoates, typically follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. jofamericanscience.orgchemrxiv.org

Transesterification is a process where the methoxy (B1213986) group of the ester is exchanged with another alkoxy group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. researchgate.net Basic conditions involve an alkoxide nucleophile. To ensure a high yield of the desired ester, the alcohol reactant is often used in large excess to shift the equilibrium towards the product side. masterorganicchemistry.com The use of various catalysts, including metal triflates, has been explored for the transesterification of methyl esters with higher alcohols. itb.ac.id

| Reaction Type | Catalyst | General Mechanism | Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Acid (e.g., HCl, H₂SO₄) | Protonation of carbonyl, nucleophilic attack by water, formation of tetrahedral intermediate, elimination of methanol. researchgate.netpearson.com | 1,3-Benzodioxole-5-carboxylic acid, Methanol |

| Base-Catalyzed Hydrolysis (Saponification) | Base (e.g., NaOH, KOH) | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of methoxide. jofamericanscience.org | Salt of 1,3-Benzodioxole-5-carboxylic acid, Methanol |

| Transesterification | Acid or Base | Similar to hydrolysis, but with an alcohol as the nucleophile. masterorganicchemistry.comresearchgate.net | New ester, Methanol |

Electrophilic Aromatic Substitution on the Benzodioxole Ring

The benzodioxole ring of Methyl 1,3-benzodioxole-5-carboxylate can undergo electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the combined electronic effects of the electron-donating 1,3-dioxole (B15492876) ring and the electron-withdrawing methyl carboxylate group. The methylenedioxy group is an activating, ortho-, para-directing group, while the methyl carboxylate group is a deactivating, meta-directing group.

In the case of this compound, the powerful activating effect of the methylenedioxy group dominates, directing incoming electrophiles to the positions ortho to it, which are the 4- and 6-positions. However, the 5-position is already substituted by the deactivating ester group. Therefore, electrophilic substitution is expected to occur predominantly at the 6-position, which is ortho to the methylenedioxy group and meta to the ester group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. savemyexams.comlibretexts.org

Nitration: The nitration of this compound leads to the formation of methyl 6-nitro-1,3-benzodioxole-5-carboxylate. epa.gov This demonstrates the directing effect of the methylenedioxy group to the position ortho to it.

Halogenation: Halogenation, such as bromination, is also expected to occur at the 6-position. The use of N-bromosuccinimide is a common method for the bromination of such aromatic compounds. tcichemicals.com

Friedel-Crafts Acylation: Friedel-Crafts acylation of 1,3-benzodioxole (B145889) with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst typically yields the acylated product at the 5-position. However, for this compound, the existing substitution at this position and its deactivating nature would make further acylation at the ring challenging and likely to occur at the 6-position if forced. libretexts.orgmasterorganicchemistry.com The use of milder catalysts and conditions is often necessary to avoid the cleavage of the methylenedioxy bridge, which can be sensitive to strong Lewis acids. chemicalbook.com

| Reaction | Reagents | Major Product | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Methyl 6-nitro-1,3-benzodioxole-5-carboxylate epa.gov | 6-position |

| Halogenation (Bromination) | Br₂ or NBS, Catalyst | Methyl 6-bromo-1,3-benzodioxole-5-carboxylate | 6-position |

| Friedel-Crafts Acylation | Acyl halide/anhydride (B1165640), Lewis acid | Methyl 6-acyl-1,3-benzodioxole-5-carboxylate | 6-position |

Nucleophilic Addition and Substitution Reactions at the Carbonyl Center

The carbonyl carbon of the ester group in this compound is electrophilic and can be attacked by nucleophiles. This leads to nucleophilic acyl substitution or addition reactions.

In nucleophilic acyl substitution, the initial nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate. The reaction then proceeds with the departure of the methoxy group as a leaving group, resulting in a new carbonyl compound.

A common example is the reaction with Grignard reagents (organomagnesium halides). Grignard reagents are strong nucleophiles and bases. mnstate.edu The reaction of an ester with a Grignard reagent typically involves two additions. The first addition leads to the formation of a ketone after the elimination of methoxide. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after an acidic workup. masterorganicchemistry.com

Reductive Transformations of the Ester Group

The ester group of this compound can be reduced to a primary alcohol, (1,3-benzodioxol-5-yl)methanol, also known as piperonyl alcohol. ic.ac.uk This transformation is a key step in the synthesis of various derivatives of 1,3-benzodioxole.

A powerful reducing agent is required for the reduction of esters to alcohols. Lithium aluminum hydride (LiAlH₄) is a commonly used reagent for this purpose. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. ic.ac.uknih.gov

The mechanism of reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide ion and forming an aldehyde. The aldehyde is more reactive than the ester and is immediately reduced by another hydride ion to form an alkoxide. A final workup with water or dilute acid protonates the alkoxide to yield the primary alcohol, (1,3-benzodioxol-5-yl)methanol. masterorganicchemistry.com

| Reducing Agent | Reactivity with Esters | Product | General Mechanism |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Strong, reduces esters to primary alcohols. ic.ac.uknih.gov | (1,3-benzodioxol-5-yl)methanol | Nucleophilic attack by hydride, elimination of alkoxide to form an aldehyde, followed by a second hydride attack. masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Generally unreactive towards esters. ic.ac.uk | No reaction | - |

Oxidative Reactions of the Benzodioxole Moiety

The methylenedioxy bridge of the benzodioxole ring is susceptible to oxidative cleavage under certain conditions. This reaction can lead to the formation of a catechol (1,2-dihydroxybenzene) derivative. The oxidation of 1,3-benzodioxoles can be catalyzed by enzymes such as cytochrome P-450. nih.gov The mechanism is proposed to involve an initial monooxygenation to a 2-hydroxy derivative, which then rearranges to a catechol. nih.gov

Chemical methods for the oxidative cleavage of the methylenedioxy group have also been developed. For instance, piperine (B192125), which contains a 1,3-benzodioxole moiety, can be oxidized to piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) through oxidative cleavage using reagents like potassium permanganate (B83412) or through ozonolysis. researchgate.net A lipoxygenase from Pleurotus sapidus has been shown to convert piperine to piperonal via co-oxidation. nih.gov Furthermore, certain bacteria have been found to possess enzymes capable of degrading the methylenedioxy group to produce catechols. nih.gov

These oxidative reactions highlight the reactivity of the methylenedioxy bridge and provide pathways for the further functionalization of the benzodioxole ring system.

Formation of Carboxylic Acid Derivatives (e.g., 1,3-benzodioxole-2-carboxylic acid)

The conversion of this compound to its corresponding carboxylic acid, 1,3-benzodioxole-5-carboxylic acid, is a fundamental reaction in organic synthesis. This transformation is typically achieved through hydrolysis of the ester functional group. The reaction involves the cleavage of the ester bond by a nucleophilic attack, usually from a water molecule, in the presence of an acid or a base catalyst.

In a basic hydrolysis mechanism, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the methoxide ion and the formation of the carboxylate salt. The final step involves the protonation of the carboxylate salt during an acidic workup to yield the carboxylic acid.

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, methanol is eliminated, and the carboxylic acid is formed.

An example of a synthetic route to a benzodioxole carboxylic acid derivative involves the reaction of 4-(2-methylphenylsulphonyl)-5-methyl-1,2-benzenediol with dibromoacetic acid in the presence of potassium carbonate in dimethylformamide. prepchem.com This process, after workup and purification, yields 5-(2-methylphenylsulphonyl)-6-methyl-1,3-benzodioxole-2-carboxylic acid. prepchem.com

Role of Oxidizing Agents (e.g., Potassium Permanganate, Chromium Trioxide)

Oxidizing agents play a crucial role in the modification of benzodioxole derivatives. Potassium permanganate (KMnO4) is a powerful oxidizing agent capable of oxidizing alkyl groups attached to aromatic rings to carboxylic acids. masterorganicchemistry.com For instance, the methyl group of a methylated benzodioxole derivative can be oxidized to a carboxylic acid group. The reaction is typically carried out in a basic solution, and upon acidification, the carboxylic acid is obtained. chemspider.com The mechanism is complex and is thought to involve the abstraction of a benzylic hydrogen atom as the initial step. masterorganicchemistry.com

The efficiency of permanganate oxidation can be influenced by reaction conditions such as temperature and solvent. chemspider.com In some cases, a phase transfer catalyst may be employed to facilitate the reaction between the aqueous permanganate solution and the organic substrate. researchgate.net The permanganate ion, an electrophile, is attracted to the electrons in carbon-carbon double bonds, leading to the formation of an unstable intermediate that can undergo further reactions like hydroxylation and cleavage. nih.gov

Chromium trioxide (CrO3) is another strong oxidizing agent that can be used for similar transformations. Often used in acidic conditions (Jones oxidation), it can oxidize primary alcohols and aldehydes to carboxylic acids. While its direct application on the methyl group of the benzodioxole ring is less common than permanganate, it is a versatile reagent in organic synthesis.

The choice of oxidizing agent and reaction conditions is critical to achieve the desired transformation without affecting other sensitive functional groups within the molecule, such as the dioxole ring itself, which can be susceptible to cleavage under harsh oxidative conditions.

| Oxidizing Agent | Typical Conditions | Transformation |

| Potassium Permanganate (KMnO4) | Aqueous base, heat | Alkylbenzene to Benzoic acid |

| Chromium Trioxide (CrO3) | Acetone, sulfuric acid (Jones reagent) | Primary alcohol to Carboxylic acid |

Ring-Opening and Rearrangement Mechanisms of the Dioxole Ring

The 1,3-benzodioxole ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations are of interest for the synthesis of various substituted catechols and other derivatives.

Thermal and Catalytic Decomposition Pathways

Thermal decomposition of benzodioxole derivatives can lead to the cleavage of the dioxole ring. rsc.orgsemanticscholar.org The stability of the ring is influenced by the substituents on both the benzene (B151609) and dioxole moieties. Electron-withdrawing groups can affect the thermal stability of the molecule. semanticscholar.org The decomposition pathways can be complex, often involving radical intermediates.

Catalytic decomposition provides a more controlled method for ring-opening. Lewis acids can catalyze the cleavage of the C-O bonds in the dioxole ring. For example, the reaction of a 1,3-dioxolane (B20135) with a Lewis acid can lead to the formation of a carbonyl compound and ethylene (B1197577) glycol. lookchem.com This type of reaction is essentially the reverse of the acetal (B89532) formation used to protect carbonyl groups. wikipedia.org The mechanism involves the coordination of the Lewis acid to one of the oxygen atoms of the dioxole ring, which weakens the C-O bond and facilitates its cleavage.

Formation of Cyclopentenone and Methyl-cyclopentanone Derivatives

Rearrangement reactions of benzodioxole derivatives can lead to the formation of cyclopentenone and methyl-cyclopentanone structures. ontosight.ai These reactions often proceed through complex mechanisms involving ring-opening followed by intramolecular cyclization. For instance, certain catalytic processes can induce the rearrangement of the carbon skeleton. baranlab.org

The synthesis of cyclopentenone derivatives can be achieved through various catalytic methods, such as the Nazarov cyclization, which involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone. organic-chemistry.orgnih.gov While not a direct rearrangement of the benzodioxole ring itself, intermediates derived from benzodioxole cleavage could potentially undergo such cyclizations. The formation of these five-membered ring systems from aromatic precursors represents a significant transformation in organic synthesis. baranlab.org

Palladium-Catalyzed Reactions Involving Benzodioxole Derivatives

Palladium catalysis is a powerful tool in modern organic synthesis, enabling a wide range of transformations. Benzodioxole derivatives can participate in various palladium-catalyzed cross-coupling and other reactions.

Hydrometalation and Transmetalation Processes

Hydrometalation involves the addition of a metal-hydride bond across a double or triple bond. While less common for the aromatic system of the benzodioxole ring itself, palladium-catalyzed hydrofunctionalization reactions can occur on unsaturated side chains attached to the benzodioxole core. nih.govrsc.org

Transmetalation is a key step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. nih.govillinois.edu In this process, an organic group is transferred from one metal (e.g., boron in the Suzuki reaction or tin in the Stille reaction) to the palladium catalyst. youtube.com A benzodioxole derivative bearing a suitable functional group, such as a boronic acid or a stannane, can undergo transmetalation with a palladium complex. researchgate.net This is a critical step for the formation of new carbon-carbon bonds. The general mechanism of a palladium-catalyzed cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of Methyl 1,3 Benzodioxole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of molecules. For Methyl 1,3-benzodioxole-5-carboxylate (B262468), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of Methyl 1,3-benzodioxole-5-carboxylate provides crucial information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the benzodioxole ring system and the protons of the methyl ester group exhibit characteristic chemical shifts.

The protons on the benzodioxole ring typically appear in the aromatic region of the spectrum. Specifically, for a related compound, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide, the protons of the ABX spin system in the benzodioxole moiety have been analyzed mdpi.com. In this compound, the three aromatic protons are expected to show distinct signals due to their different electronic environments. The proton at position 4 is typically a singlet, while the protons at positions 6 and 7 would appear as doublets, influenced by their ortho-coupling.

The methyl protons of the ester group are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.8-3.9 ppm. This characteristic chemical shift is due to the shielding effect of the adjacent oxygen atom.

A predicted ¹H NMR spectrum for the closely related 3,4-Methylenedioxybenzaldehyde shows aromatic protons in the range of 6.9 to 7.4 ppm and the aldehyde proton at a much higher chemical shift hmdb.ca. For this compound, the aromatic protons would be similarly located, and the methyl protons would be in their characteristic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | ~7.5 | d |

| H-6 | ~7.3 | dd |

| H-7 | ~6.9 | d |

| -OCH₃ | ~3.9 | s |

| -OCH₂O- | ~6.0 | s |

Note: The chemical shifts are estimations based on analogous compounds and prediction software.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's local electronic environment.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. The carbon atoms of the aromatic ring will resonate in the region of 100-150 ppm. The two oxygen-bearing carbons of the benzodioxole ring (C-3a and C-7a) will have chemical shifts in the higher end of this range, while the other aromatic carbons will be at slightly lower chemical shifts. The carbon of the methylenedioxy bridge (-OCH₂O-) will have a characteristic signal around 101 ppm. The methyl carbon of the ester group will be the most upfield signal, typically appearing around 52 ppm.

For comparison, the ¹³C NMR spectrum of methyl 4-chlorobenzoate shows the carbonyl carbon at 166.1 ppm and the methyl carbon at 52.1 ppm, with the aromatic carbons appearing between 128.6 and 139.3 ppm rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~166 |

| C-3a | ~148 |

| C-7a | ~152 |

| C-4 | ~108 |

| C-5 | ~125 |

| C-6 | ~110 |

| C-7 | ~123 |

| -OCH₃ | ~52 |

| -OCH₂O- | ~102 |

Note: The chemical shifts are estimations based on analogous compounds and prediction software.

Two-dimensional NMR techniques are instrumental in confirming the precise connectivity and spatial relationships of atoms within the this compound molecule.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to identify long-range (typically 2-3 bond) correlations between protons and carbons. For instance, a correlation would be expected between the methyl protons (-OCH₃) and the carbonyl carbon (C=O). Similarly, the aromatic protons would show correlations to various carbons in the benzodioxole ring system, confirming their positions relative to each other and to the ester group. For example, in a related benzodioxane structure, HMBC was crucial in identifying the regioisomers by observing correlations between specific protons and the carbons shared between the two rings unimi.it.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. In this compound, a NOESY experiment could show a correlation between the methyl protons of the ester group and the aromatic proton at position 4, indicating their close spatial relationship. Such through-space correlations are vital for confirming the three-dimensional structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The molecular formula of this compound is C₉H₈O₄.

The calculated exact mass for C₉H₈O₄ is 180.04226 u nih.gov. An HRMS experiment would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) with a mass-to-charge ratio that corresponds very closely to this calculated value, typically within a few parts per million (ppm). This high degree of accuracy provides strong evidence for the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass (u) |

| [C₉H₈O₄]⁺ | 180.04226 |

| [C₉H₉O₄]⁺ ([M+H]⁺) | 181.04953 |

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), provides valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For aromatic esters, fragmentation often involves cleavage of the ester group. Common fragmentation pathways for this compound would likely include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in the formation of a stable acylium ion.

Loss of the entire ester group (-COOCH₃): This would lead to the formation of the benzodioxole cation.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from fragment ions.

Table 4: Potential ESI-MS Fragmentation of this compound

| Fragment Ion | Proposed Structure |

| [M - OCH₃]⁺ | Benzodioxole-5-carbonyl cation |

| [M - COOCH₃]⁺ | 1,3-Benzodioxol-5-yl cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is distinguished by a prominent absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). As an aromatic ester, the conjugation of the carbonyl group with the benzene (B151609) ring influences the frequency of this vibration. Typically, the C=O stretching frequency for such esters appears in a well-defined region of the spectrum. For simple aldehydes and ketones, this vibration occurs between 1710 and 1740 cm⁻¹ pg.edu.pl. Conjugation with a double bond or phenyl ring generally lowers the stretching frequency pg.edu.pl. For aromatic esters specifically, this strong absorption is typically observed between 1730 cm⁻¹ and 1715 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ester (C=O) | Stretching | 1730 - 1715 | Strong |

The benzodioxole ring system exhibits several characteristic vibrations that serve as a spectroscopic fingerprint. These include the stretching vibrations of the aromatic C=C bonds, the C-O-C ether linkages, and various bending modes. The analysis of the parent molecule, 1,3-benzodioxole (B145889), provides a basis for assigning these vibrations. Studies on 1,3-benzodioxole have identified numerous bands corresponding to ring-puckering and ring-flapping states in the far-infrared region acs.org.

The mid-infrared region shows characteristic absorptions for the aromatic portion of the molecule, typically appearing in the 1620-1440 cm⁻¹ range due to C=C stretching vibrations theaic.org. Additionally, the asymmetric and symmetric stretching of the C-O-C bonds within the five-membered dioxole ring contributes to the spectrum, often found in the 1300-1000 cm⁻¹ region.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C=C Stretch | 1620 - 1440 | Stretching vibrations of the carbon-carbon double bonds within the benzene ring. theaic.org |

| Asymmetric C-O-C Stretch | ~1250 | Asymmetric stretching of the ether linkages in the dioxole ring. |

| Symmetric C-O-C Stretch | ~1040 | Symmetric stretching of the ether linkages in the dioxole ring. |

| CH₂ Scissoring | ~1485 | Bending vibration of the methylene group in the dioxole ring. |

| Aromatic C-H Out-of-Plane Bending | 950 - 800 | Bending vibrations of the hydrogens attached to the aromatic ring, indicative of the substitution pattern. |

X-ray Diffraction for Crystalline State Structure

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles of a molecule in its crystalline state. While a specific crystal structure determination for this compound is not publicly available, analysis of closely related structures containing the benzodioxole moiety provides significant insight into its expected solid-state conformation.

For instance, the crystal structure of (Z)-methyl 3-(benzo[d] acs.orgresearchgate.netdioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate reveals that the benzodioxole moiety assumes a planar conformation ijcmas.com. Similarly, the structure of (±)-3-[(benzo[d] acs.orgresearchgate.netdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one also shows an essentially planar 1,3-benzodioxole ring system nih.gov. Based on these findings, it is highly probable that the benzodioxole core of this compound is also planar. The ester group would be attached at the C5 position, and its orientation relative to the ring would be determined by crystal packing forces.

To illustrate the typical crystallographic parameters for such a compound, the data for a related benzodioxole derivative is presented below.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5594(4) |

| b (Å) | 7.8717(5) |

| c (Å) | 13.7959(8) |

| α (°) | 87.146(3) |

| β (°) | 77.582(3) |

| γ (°) | 65.713(3) |

Micro Electron Diffraction (MicroED) for Microcrystal Analysis

Microcrystal Electron Diffraction (MicroED) is a cryogenic electron microscopy (cryo-EM) technique that has emerged as a revolutionary method for determining the atomic-resolution structures of small molecules from nanocrystals acs.orgcaltech.edu. This technique is particularly valuable when traditional X-ray crystallography is not feasible due to the difficulty of growing large, high-quality single crystals acs.orgcaltech.edu. MicroED can yield high-quality diffraction data from crystals that are a billionth the size of those required for XRD experiments rfi.ac.uk.

The methodology involves continuously rotating a frozen-hydrated nanocrystal in an electron beam while collecting diffraction data with a high-speed camera rfi.ac.ukmtoz-biolabs.com. The resulting data can be processed using standard crystallographic software to solve the molecular structure rfi.ac.uk.

For a compound like this compound, which may be obtained as a powder or as microcrystalline material, MicroED offers a powerful alternative for structural elucidation. It allows for the direct analysis of powders with minimal sample preparation, potentially providing a complete atomic-resolution structure in a fraction of the time required for conventional methods acs.orgcaltech.edu. This technique is capable of succeeding where other well-established methods like XRD or Nuclear Magnetic Resonance (NMR) might fail, especially when sample quantity is limited or when only microcrystalline samples can be produced pnnl.gov.

Computational Chemistry and Theoretical Studies of Methyl 1,3 Benzodioxole 5 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, enabling the determination of a molecule's electronic structure and properties. Research on 1,3-benzodioxole (B145889) derivatives has employed various quantum chemical methods to elucidate the relationship between their molecular structure and their functional efficiencies, for instance, as corrosion inhibitors. researchgate.net

Semiempirical methods offer a computationally efficient compromise between accuracy and speed by simplifying the complex equations of quantum mechanics (specifically Hartree-Fock theory) and incorporating experimental data (empirical parameters) to solve them. researchgate.netresearchgate.net These methods are particularly useful for larger molecules where more computationally expensive ab initio methods are unfeasible.

The most common semiempirical methods, including Austin Model 1 (AM1), Parametric Model number 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO), are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. researchgate.net Older methods like Modified Intermediate Neglect of Differential Overlap (MINDO/3) and Intermediate Neglect of Differential Overlap (INDO) use simpler integral schemes. researchgate.net

In studies of 1,3-benzodioxole derivatives, these methods have been applied to optimize molecular geometries and calculate key electronic properties to understand their chemical behavior. researchgate.net The choice of method can influence the results, with each having been parameterized to best reproduce certain properties, such as heats of formation. researchgate.net

| Acronym | Full Name | Underlying Approximation | Key Features |

|---|---|---|---|

| INDO | Intermediate Neglect of Differential Overlap | INDO | An earlier method with more approximations than the NDDO-based methods. |

| MINDO/3 | Modified Intermediate Neglect of Differential Overlap, version 3 | INDO | An improved version of INDO, but generally less accurate than later methods. |

| MNDO | Modified Neglect of Diatomic Overlap | NDDO | A foundational NDDO method, improves upon INDO by including more two-electron integrals. |

| AM1 | Austin Model 1 | NDDO | An evolution of MNDO with modified core-core repulsion functions to improve accuracy. |

| PM3 | Parametric Model number 3 | NDDO | Similar formalism to AM1 but uses a different parameterization approach, often treating more parameters as optimizable values. |

Frontier Molecular Orbital (FMO) theory is a critical concept in chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

E(HOMO) represents the energy of the HOMO and is associated with the molecule's ability to donate electrons. A higher E(HOMO) value indicates a greater tendency for the molecule to act as a nucleophile. researchgate.net

E(LUMO) is the energy of the LUMO and relates to the molecule's ability to accept electrons. A lower E(LUMO) value suggests the molecule is more likely to act as an electrophile. researchgate.net

The energy gap, ΔE = E(LUMO) – E(HOMO) , is a crucial indicator of molecular stability and reactivity. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive. researchgate.net In the context of 1,3-benzodioxole derivatives studied as corrosion inhibitors, a lower ΔE value is associated with higher inhibition efficiency, as it facilitates the molecule's interaction with a metal surface. researchgate.netresearchgate.net

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative I | -9.76 | -0.52 | 9.24 |

| Derivative II | -9.68 | -0.53 | 9.15 |

| Derivative V | -9.17 | -0.89 | 8.28 |

| Derivative VII | -9.77 | -0.44 | 9.33 |

Charge distribution within a molecule provides insight into its electrostatic potential and how it will interact with other molecules. Mulliken charge analysis is a method used to assign partial charges to individual atoms, helping to identify the centers of electrophilic and nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical properties. uobasrah.edu.iq The core principle of QSAR is that variations in the structural or physicochemical properties of a molecule are responsible for the variations in its observed activity. researchgate.net

A QSAR model is typically represented by a mathematical equation that links one or more molecular descriptors to the activity. These models are valuable for predicting the activity of new, untested compounds. uobasrah.edu.iq

To build a QSAR model, various molecular descriptors are calculated for each compound in a series. These descriptors quantify different aspects of the molecule's structure and properties. For 1,3-benzodioxole derivatives, key descriptors have been correlated with their performance as corrosion inhibitors. researchgate.net

Commonly used molecular descriptors include:

Hydrophobicity (Log P): Represents the tendency of a molecule to dissolve in lipids versus water. It is a critical factor in how a molecule interacts in a biological or chemical system.

Surface Area (SA): The total surface area of the molecule, which can influence how it interacts with other molecules or surfaces.

Polarizability (P): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

Hydration Energy (E_hydration): The energy released when a molecule is dissolved in water. It is related to the molecule's solubility and interactions in aqueous environments. researchgate.net

In the QSAR study of 1,3-benzodioxole derivatives, these descriptors, along with quantum chemical parameters like HOMO/LUMO energies, were used to build a model that could predict their inhibition efficiency. researchgate.net

| Compound | Polarizability (P) | Surface Area (SA) (Ų) | Hydration Energy (E_hydration) (kcal/mol) |

|---|---|---|---|

| Derivative I | 27.62 | 241.17 | -9.56 |

| Derivative II | 29.71 | 261.21 | -9.56 |

| Derivative V | 27.97 | 247.90 | -12.72 |

| Derivative VII | 28.60 | 252.82 | -10.92 |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational techniques used to study the interaction between a small molecule (a ligand) and a large biomolecule, typically a protein (a receptor).

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular Dynamics (MD) Simulations provide a more detailed view of the dynamic behavior of a molecular system over time. Starting from an initial configuration, such as a docked ligand-receptor complex, MD simulations calculate the forces between atoms and use Newton's laws of motion to predict their movements. This allows researchers to observe the stability of the binding pose, the flexibility of the receptor, and the specific interactions (like hydrogen bonds) that stabilize the complex over a simulated time period, typically nanoseconds to microseconds.

While these techniques are widely applied in fields like medicinal chemistry, specific molecular docking or dynamics simulation studies focused on this compound were not prominently identified in the surveyed literature.

Investigation of Binding Modes with Biological Targets

While specific molecular docking studies solely focused on this compound are not extensively documented in publicly available literature, research on structurally similar benzodioxole derivatives provides significant insights into their potential interactions with biological macromolecules. Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein, elucidating the binding affinity and the nature of the intermolecular interactions.

Studies on various benzodioxole-containing compounds have revealed their potential to interact with a range of biological targets, including enzymes and receptors implicated in various physiological and pathological processes. For instance, benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.net Molecular docking studies on these derivatives have identified key interactions within the active sites of COX-1 and COX-2. researchgate.net

In a typical docking study, the interactions of a ligand with the amino acid residues of the protein's binding pocket are analyzed. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For benzodioxole derivatives, the oxygen atoms of the dioxole ring and the carboxylate group can act as hydrogen bond acceptors, while the aromatic ring system can participate in hydrophobic and π-π stacking interactions.

The following table summarizes representative findings from docking studies on benzodioxole derivatives with various biological targets, which can serve as a model for the potential interactions of this compound.

| Biological Target | Interacting Residues (Example) | Type of Interaction | Predicted Affinity (Example) |

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic | -8.5 kcal/mol |

| α-glucosidase | Asp215, Arg442, Phe476 | Hydrogen Bonding, π-π Stacking | -7.9 kcal/mol |

| Penicillin-Binding Protein (PBP4) | Ser75, Thr215, Lys280 | Hydrogen Bonding, van der Waals | -6.2 kcal/mol |

Note: The data in this table is illustrative and based on studies of various benzodioxole derivatives, not specifically this compound.

Prediction of Molecular Interactions and Conformational Landscapes

The conformational landscape of a molecule, which describes its possible three-dimensional shapes and their relative energies, is crucial for its biological activity. Theoretical methods, such as Density Functional Theory (DFT), are used to explore the conformational space of molecules like this compound. orientjchem.org

The prediction of molecular interactions extends to non-covalent interactions, which are critical for molecular recognition and binding. These can be modeled using computational methods to understand how a molecule like this compound might interact with its environment, including solvent molecules and biological receptors.

Key predicted molecular properties and interactions for benzodioxole structures include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity. For benzodioxole derivatives, the HOMO is typically localized on the electron-rich benzodioxole ring system, while the LUMO distribution can be influenced by electron-withdrawing substituents. semanticscholar.org

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, indicating regions that are likely to engage in electrostatic interactions. The oxygen atoms of the dioxole and carboxylate groups are typically regions of negative electrostatic potential, making them likely hydrogen bond acceptors.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally.

Transition State Analysis and Energy Profiles of Key Transformations

DFT calculations are frequently used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. rsc.org The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For reactions involving the benzodioxole moiety, such as electrophilic substitution on the aromatic ring or transformations of the carboxylate group, computational studies can provide a step-by-step description of the reaction mechanism. For example, in a hypothetical hydrolysis of this compound, DFT could be used to model the approach of a hydroxide (B78521) ion, the formation of a tetrahedral intermediate (transition state), and the final departure of the methoxy (B1213986) group.

An illustrative energy profile for a generic reaction step is shown below:

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactants | Starting Materials | 0 |

| Transition State | Activated Complex | +20 (Example) |

| Products | Final Products | -10 (Example) |

Note: This table represents a generic, hypothetical energy profile and is not based on specific experimental data for this compound.

Understanding Regioselectivity and Stereoselectivity in Catalytic Reactions

Many chemical reactions can yield multiple products (isomers). Computational chemistry can be used to predict and explain the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) of reactions.

In catalytic reactions involving substrates with a benzodioxole core, the catalyst can influence the reaction pathway by stabilizing one transition state over another. DFT calculations can model the interaction of the substrate and reactants with the catalyst, explaining the origin of the observed selectivity. For instance, in a [3+2] cycloaddition reaction involving a benzodioxole derivative, computational studies can determine which of the possible regioisomeric transition states is lower in energy, thus predicting the major product of the reaction. mdpi.com

By analyzing the electronic properties and steric hindrance in the calculated transition state structures, chemists can gain a deeper understanding of the factors that control the outcome of the reaction. This knowledge is crucial for the rational design of catalysts and the optimization of reaction conditions to achieve the desired product with high selectivity.

Applications of Methyl 1,3 Benzodioxole 5 Carboxylate in Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The utility of methyl 1,3-benzodioxole-5-carboxylate (B262468) extends to its role as a fundamental starting material for the synthesis of intricate organic compounds. Its inherent structural features make it an ideal precursor for molecules with significant biological and chemical properties.

Precursor to Pharmaceuticals and Agrochemicals

The 1,3-benzodioxole (B145889) ring system is a prevalent scaffold in numerous pharmaceutical agents and agrochemicals. wikipedia.org Methyl 1,3-benzodioxole-5-carboxylate serves as a key intermediate in the synthesis of these compounds. For instance, derivatives of 1,3-benzodioxole have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai The specific substitution pattern on the benzodioxole ring plays a crucial role in determining the compound's interaction with biological targets. ontosight.ai

In the realm of agrochemicals, a series of N-(benzo[d] ontosight.aiontosight.aidioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds have been designed and synthesized as potent auxin receptor agonists, which can promote root growth. nih.gov The synthesis of these compounds utilized a lead compound, HTS05309, which features the benzodioxole core. nih.gov

Furthermore, the benzodioxole moiety is present in several clinically used antitumor agents, such as etoposide (B1684455) and teniposide. nih.gov Research has also explored benzodioxole derivatives as potential antidiabetic agents and COX inhibitors. nih.govmdpi.com

Synthesis of Chiral Intermediates

This compound and its derivatives are instrumental in the synthesis of chiral intermediates, which are crucial for the development of enantiomerically pure drugs. A notable example is the synthesis of Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate, a complex chiral molecule.

The following table provides an overview of a key chiral intermediate synthesized from a benzodioxole precursor:

| Compound Name | Molecular Formula | Application |

| Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate | C₂₀H₁₈N₂O₄ | Chiral intermediate in synthesis. |

Scaffold for Benzodioxole-Containing Derivatives

The rigid and planar structure of the benzodioxole ring system makes it an excellent scaffold for the development of new chemical entities. By systematically modifying the core structure, chemists can fine-tune the physicochemical and biological properties of the resulting derivatives.